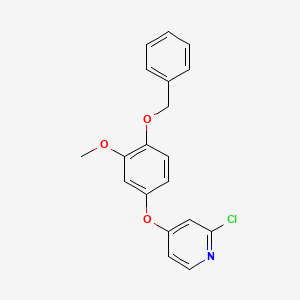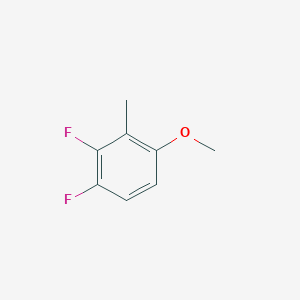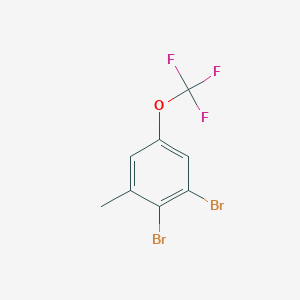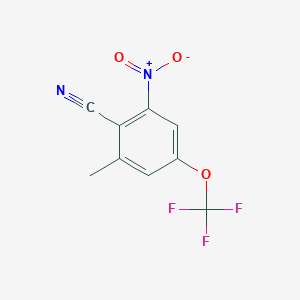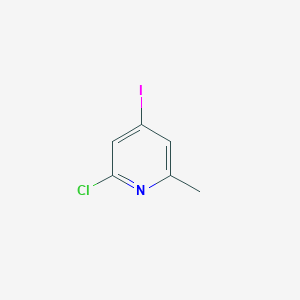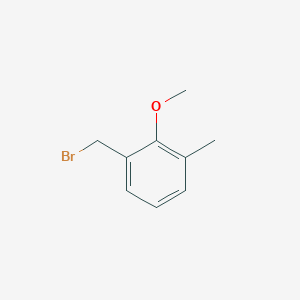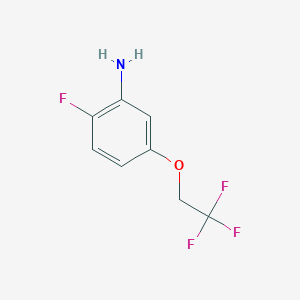![molecular formula C11H17BrO2 B3031076 Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 138732-34-0](/img/structure/B3031076.png)
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate
Vue d'ensemble
Description
The compound of interest, tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate, is a derivative of bicyclo[1.1.1]pentane, which is a highly strained structure due to its three fused cyclopropane rings. The tert-butyl group is a common motif in medicinal chemistry, often used to modulate the physicochemical properties of bioactive compounds . The presence of the bromomethyl group indicates potential reactivity in substitution reactions, while the carboxylate ester functionality suggests possible involvement in esterification or hydrolysis reactions.
Synthesis Analysis
The synthesis of related bicyclic compounds has been explored in various studies. For instance, the formation of a 1-bicyclo[1.1.1]pentyl anion was achieved via fluoride-induced desilylation, which is a critical step in the synthesis of such compounds . Anionic polymerization has been used to synthesize polymers from methyl bicyclobutane-1-carboxylate, indicating that similar strategies might be applicable for the synthesis of tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate .
Molecular Structure Analysis
The molecular structure of bicyclic compounds can be quite complex due to the strain and steric hindrance. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a related compound, was determined using X-ray diffraction, revealing a monoclinic space group and the presence of two diastereomers in a 1:1 ratio . This suggests that the molecular structure of tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate could also exhibit interesting stereochemical features.
Chemical Reactions Analysis
Bicyclic compounds like 1-bromobicyclo[1.1.1]pentane have been found to undergo solvolysis reactions, which could be relevant for tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate as well . Additionally, the tert-butyl group can participate in transfer hydro-tert-butylation reactions when activated by a strong Lewis acid, which could be a potential reaction pathway for the tert-butyl group in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate can be inferred from related compounds. The tert-butyl group is known to increase lipophilicity and decrease metabolic stability . The strong tertiary C-H bond in 1-tert-butylbicyclo[1.1.1]pentane has been measured to be much larger than that in isobutane, indicating that the tert-butyl group in the compound of interest may also confer significant stability to the molecule .
Applications De Recherche Scientifique
Chemical Structure and Bond Energy
Tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate, a derivative of bicyclo[1.1.1]pentane, is noteworthy for its unique chemical properties and structure. Reed et al. (2002) explored the decarboxylation and ring-opening isomerization of 1-bicyclo[1.1.1]pentanecarboxylate anion, leading to the understanding of the structure and formation of a 1-bicyclo[1.1.1]pentyl anion. This study also determined the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane, revealing it to possess one of the strongest tertiary C-H bonds measured, highlighting its stability and potential reactivity in various chemical contexts (Reed, Kass, Mondanaro, & Dailey, 2002).
Synthesis and Functionalization
The compound and its derivatives are central to various synthesis processes. Hughes et al. (2019) reported a method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, marking a significant advance in the synthesis of this compound with broad functional group tolerance (Hughes, Scarlata, Chen, Burch, & Gleason, 2019). Li et al. (2022) developed a method for the radical acylation of [1.1.1]propellane with aldehydes, providing a straightforward path to bicyclo[1.1.1]pentane ketones, showcasing the compound's versatility and utility in drug discovery (Li, Li, Xu, & Pan, 2022).
Drug Design and Pharmaceutical Applications
In the realm of drug design and pharmaceutical applications, the bicyclo[1.1.1]pentane scaffold, to which the compound is related, is a high-value bioisostere. It's known for providing high passive permeability, high water solubility, and improved metabolic stability in drug candidates. Kanazawa and Uchiyama (2018) highlighted the importance of this scaffold in modern drug discovery, stressing the challenges in functionalizing BCP and the advancements in the synthetic chemistry of BCP derivatives (Kanazawa & Uchiyama, 2018).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrO2/c1-9(2,3)14-8(13)11-4-10(5-11,6-11)7-12/h4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJZFIHFODXOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601158553 | |
| Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138732-34-0 | |
| Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138732-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601158553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




